

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dimethyltrimethyleneurea

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Compound of Interest

Compound Name: *N,N'*-Dimethyltrimethyleneurea

Cat. No.: B108851

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Introduction

N,N'-Dimethyltrimethyleneurea, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a cyclic urea derivative with the chemical formula $C_6H_{12}N_2O$. It serves as a versatile polar aprotic solvent and has gained prominence as a less toxic substitute for hexamethylphosphoramide (HMPA) in various organic synthesis applications. Its unique molecular structure, featuring a six-membered ring with two methyl-substituted nitrogen atoms, imparts a distinct set of physicochemical properties that are critical to its function as a solvent, reagent, and ligand in chemical reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of **N,N'-Dimethyltrimethyleneurea**, detailed experimental protocols for their determination, and visualizations of its synthesis and applications.

Physicochemical Properties

The key physicochemical properties of **N,N'-Dimethyltrimethyleneurea** are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, including its solvency, miscibility, and potential for membrane permeation.

Property	Value
CAS Number	7226-23-5
Molecular Formula	C ₆ H ₁₂ N ₂ O
Molecular Weight	128.17 g/mol
Appearance	Colorless to slightly yellowish liquid
Density	1.06 g/mL at 25 °C
Melting Point	-20 °C
Boiling Point	146 °C at 44 mmHg240.1 - 247 °C at 760 mmHg
Water Solubility	Soluble / Completely miscible
logP (Octanol/Water)	0.36
Refractive Index	n ₂₀ /D 1.488
pKa	An experimentally determined pKa value for N,N'-Dimethyltrimethyleneurea is not readily available in the reviewed literature. As a cyclic urea, it is expected to be a very weak base.

Experimental Protocols

Detailed methodologies for the synthesis of **N,N'-Dimethyltrimethyleneurea** and the determination of its key physicochemical properties are provided below.

Synthesis of N,N'-Dimethyltrimethyleneurea

A common and effective method for the synthesis of **N,N'-Dimethyltrimethyleneurea** involves the reaction of N,N'-dimethylurea with acrylonitrile, followed by hydrogenation and hydrogenolysis.

Materials:

- N,N'-dimethylurea

- Acrylonitrile
- Tetrahydrofuran (THF)
- Sodium hydroxide (50% aqueous solution)
- Hydrogen gas
- Palladium catalyst
- Acetic acid

Procedure:

- Cyclization:
 - In a three-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, dissolve N,N'-dimethylurea (54.7 g) in tetrahydrofuran (100 mL).
 - Heat the mixture to 50 °C until a homogeneous solution is formed.
 - Add five drops of 50% aqueous sodium hydroxide to the solution.
 - Slowly add acrylonitrile (45 mL) over 90 minutes while maintaining the temperature at 50 °C.
 - Continue stirring at 50 °C for an additional two hours after the addition is complete.
 - Cool the reaction mixture to room temperature. The product, N,N'-dimethyldihydrocytosine, will precipitate.
 - Decant the solvent and recover the precipitate. This intermediate can be used in the next step without further purification.
- Hydrogenation and Hydrogenolysis:

- Charge a stainless steel autoclave with the N,N'-dimethyldihydrocytosine precipitate, a suitable palladium catalyst, and a solvent such as methanol.
- Purge the reactor with nitrogen and then with hydrogen.
- Pressurize the reactor with hydrogen to 54.4 bar (800 psi) and stir the mixture at room temperature for 24 hours.
- Add acetic acid (0.206 mole) and heat the reactor to 60 °C for 48 hours.
- Cool the reactor, vent the pressure, and filter the contents to remove the catalyst.
- Remove the solvent in vacuo.
- Purify the crude product by vacuum distillation at 1.3 millibar (1 torr) and 90-92 °C to obtain pure **N,N'-Dimethyltrimethyleneurea** as a clear liquid.

Determination of Physicochemical Properties

Melting Point:

Due to its low melting point, the determination requires a cryostat or a melting point apparatus with cooling capabilities.

- Place a small sample of **N,N'-Dimethyltrimethyleneurea** in a capillary tube.
- Place the capillary tube in the melting point apparatus.
- Cool the apparatus to a temperature below the expected melting point (e.g., -30 °C).
- Slowly heat the sample (1-2 °C/min) and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Boiling Point:

- Place a small amount of **N,N'-Dimethyltrimethyleneurea** into a small test tube.
- Invert a sealed capillary tube into the test tube.

- Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).
- Heat the bath slowly and observe for a continuous stream of bubbles emerging from the capillary tube.
- Record the temperature at which the bubbling is rapid and continuous. This is the boiling point.

Solubility in Water:

- To a test tube, add a known volume of **N,N'-Dimethyltrimethyleneurea** (e.g., 1 mL).
- Add a known volume of deionized water (e.g., 1 mL) and vortex or shake vigorously.
- Observe if a single, clear phase is formed. If so, the substance is soluble.
- Continue adding water in known increments to determine the extent of miscibility.

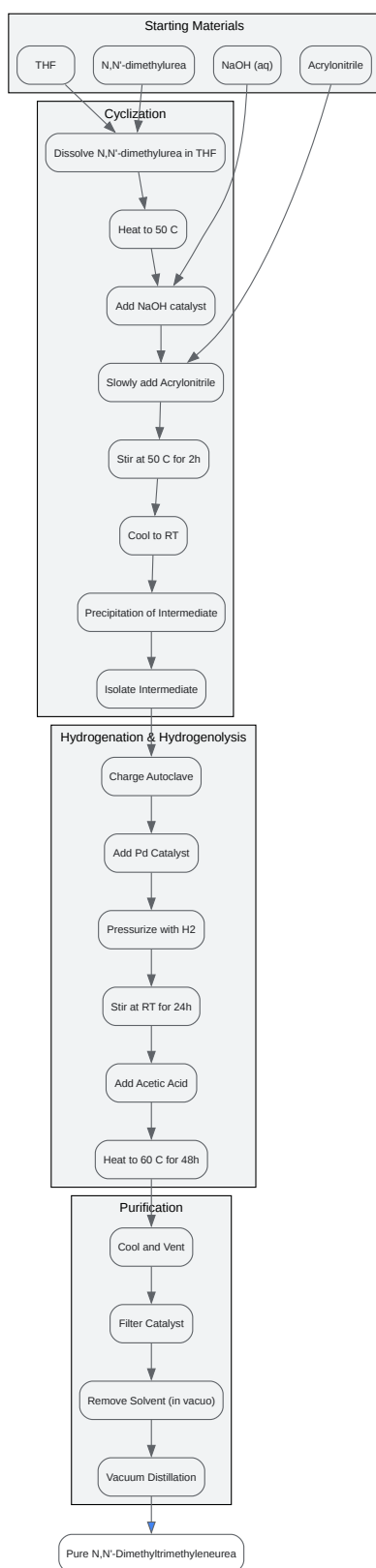
logP (Octanol/Water Partition Coefficient) by Shake-Flask Method:

- Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
- Accurately weigh a sample of **N,N'-Dimethyltrimethyleneurea** and dissolve it in one of the phases (e.g., the aqueous phase).
- Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.
- Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for partitioning.
- Allow the two phases to separate completely.
- Carefully separate the two phases and determine the concentration of **N,N'-Dimethyltrimethyleneurea** in each phase using a suitable analytical technique (e.g., gas chromatography or UV-Vis spectroscopy).

- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Visualizations

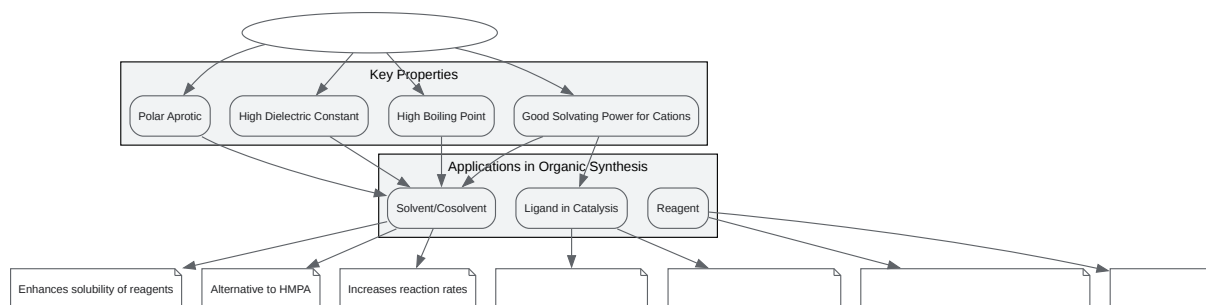
Experimental Workflow for the Synthesis of N,N'-Dimethyltrimethyleneurea



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Caption: Workflow for the synthesis of **N,N'-Dimethyltrimethyleneurea**.

Role of N,N'-Dimethyltrimethyleneurea in Organic Synthesis



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Caption: Role of DMPU in organic synthesis.

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